

# physicochemical properties of 3-(Trifluoromethyl)benzonitrile

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzonitrile

Cat. No.: B147653

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## Executive Summary: The Molecular Profile and Significance

**3-(Trifluoromethyl)benzonitrile** (CAS No: 368-77-4) is a pivotal fluorinated building block in modern organic synthesis.<sup>[1][2][3]</sup> Its utility stems from the unique electronic properties conferred by two powerful electron-withdrawing groups—the nitrile (-CN) and the trifluoromethyl (-CF<sub>3</sub>)—on an aromatic scaffold. This substitution pattern significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[2]</sup> Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for successful reaction design, process optimization, purification, and formulation. This guide elucidates these core properties through validated data and details the robust experimental protocols required for their verification.

## Core Physicochemical Data

The intrinsic properties of **3-(Trifluoromethyl)benzonitrile** dictate its behavior in both chemical and biological systems. The data presented below have been consolidated from authoritative chemical data sources.

Table 1: Summary of Key Physicochemical Properties

Property	Value
IUPAC Name	3-(trifluoromethyl)benzonitrile[4]
Synonyms	α,α,α-Trifluoro-m-tolunitrile, 3-Cyanobenzotrifluoride[5]
CAS Number	368-77-4[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> N[1][2][5]
Molecular Weight	171.12 g/mol [1][2][5]
Appearance	Colorless to light yellow liquid[3][6]
Melting Point	16-20 °C[1]
Boiling Point	189 °C (at 760 mmHg)[1][2]
Density	1.281 g/mL at 25 °C[1][6]
Refractive Index (n <sup>20</sup> /D)	1.4575[1][6]
Solubility	Insoluble in water; soluble in common organic solvents like DMSO, ethanol, chloroform.

## Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of **3-(Trifluoromethyl)benzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecule's hydrogen, carbon, and fluorine environments.

- <sup>1</sup>H NMR: The spectrum is characterized by complex multiplets in the aromatic region (typically  $\delta$  7.5-8.0 ppm) arising from the four protons on the substituted benzene ring.
- <sup>13</sup>C NMR: Key diagnostic signals include the nitrile carbon (C≡N) at approximately  $\delta$  118 ppm, the aromatic carbons, and a distinctive quartet for the trifluoromethyl carbon (<sup>1</sup>J<sub>CF</sub> ≈ 272 Hz) due to coupling with the three fluorine atoms.

- $^{19}\text{F}$  NMR: This analysis reveals a sharp singlet around  $\delta$  -63 ppm, which is highly characteristic of the Ar-CF<sub>3</sub> moiety.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the primary functional groups.

- C≡N Stretch: A strong, sharp absorption band is observed at approximately 2235 cm<sup>-1</sup>, confirming the presence of the nitrile group.[7]
- C-F Stretches: A series of very strong, broad absorption bands appear in the 1100-1400 cm<sup>-1</sup> region, which is characteristic of the trifluoromethyl group.
- Aromatic C=C and C-H Stretches: Aromatic ring C=C stretching vibrations are visible around 1600 cm<sup>-1</sup>, while aromatic C-H stretches appear above 3000 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

- Molecular Ion (M<sup>+</sup>): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at an m/z of 171, corresponding to the molecular weight of the compound.[5]
- Fragmentation: Common fragments may include the loss of HCN (m/z 144) or the CF<sub>3</sub> group (m/z 102).

## Experimental Verification Protocols

The following protocols describe robust methodologies for the in-house verification of the key physicochemical properties.

### Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

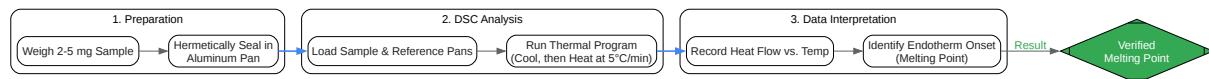
**Expertise & Causality:** DSC is the preferred method over traditional capillary techniques for its superior accuracy, reproducibility, and the small sample quantity required.[8] It measures the

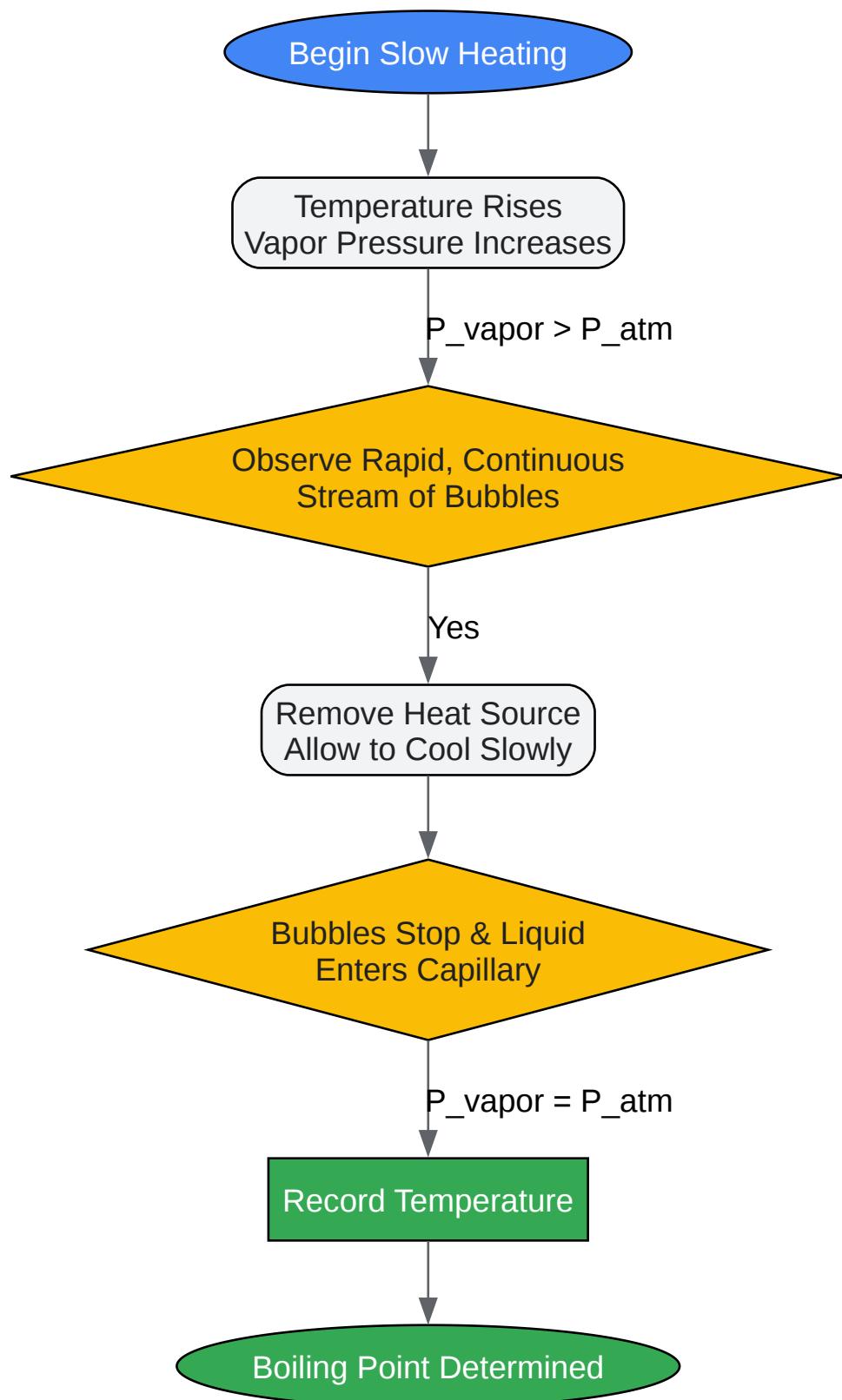
heat flow required to change the sample's temperature, providing a precise thermodynamic value for the solid-to-liquid phase transition. A sharp melting peak is a strong indicator of high purity.[9]

#### Methodology:

- Sample Preparation: Hermetically seal 2-5 mg of **3-(Trifluoromethyl)benzonitrile** in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Ensure the atmosphere is inert (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.
- Thermal Program:
  - Equilibrate the system at 0 °C.
  - Cool the sample to -40 °C at a rate of 10 °C/min to ensure complete crystallization.
  - Hold isothermally for 2 minutes.
  - Heat the sample from -40 °C to 40 °C at a controlled ramp rate of 5 °C/min. A slower ramp rate through the melting transition ensures thermal equilibrium and yields a more accurate onset temperature.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic event (the melting peak) on the resulting thermogram.

Diagram: DSC Workflow for Melting Point Verification



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